tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₂ It is known for its unique structure, which includes an isocyano group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-isocyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbamate derivatives with various functional groups .
Scientific Research Applications
Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and result in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(2-isocyanoethyl)carbamate: Similar structure but lacks the N-methyl group.
N-tert-butoxycarbonylaminoethyl isocyanide: Contains a similar isocyano group but different substituents.
2-(N-tert-butyloxycarbonyl)aminoethylisonitrile: Another related compound with variations in the substituents.
Uniqueness
Tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate is unique due to the presence of both the isocyano and N-methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications and distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H16N2O2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
tert-butyl N-(2-isocyanoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h6-7H2,1-3,5H3 |
InChI Key |
CUZRJPFBTYYUON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC[N+]#[C-] |
Origin of Product |
United States |
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